Spirosolanes et dérivés

Spirosolanes and their derivatives are a class of unique cyclic hydrocarbons characterized by the presence of a spiro ring system, which is formed through the fusion of two or more rings at single carbon atoms. These compounds exhibit diverse structural configurations, making them of great interest in organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Spirosolanes are known for their stability and flexibility, allowing for extensive synthetic transformations that can lead to the development of novel molecules with specific biological activities. For instance, certain spirosolane derivatives have shown promising results as anti-inflammatory agents, antitumor drugs, and insecticides. Additionally, due to their unique three-dimensional structures, these compounds also hold potential in designing new materials with enhanced mechanical properties or electronic conductivity.

In summary, the versatility of spirosolanes and their derivatives makes them valuable tools for researchers seeking innovative solutions in various fields.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

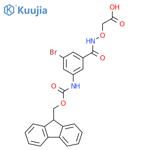

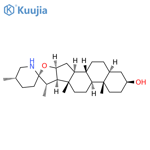

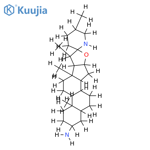

|

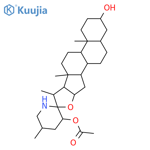

Tomatidine | 77-59-8 | C27H45NO2 |

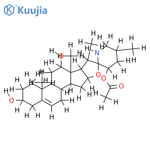

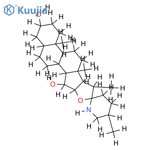

|

23-O-Acetyl-12beta-hydroxy-solasodin | 117803-97-1 | C29H45NO5 |

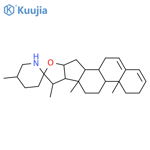

|

Solasodien | 1174-71-6 | C27H41NO |

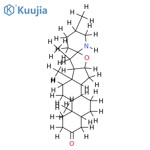

|

(25S)-22betaN-spirosol-4-en-3-one | 40698-80-4 | C27H41NO2 |

|

(22S,25S)-5alpha-Spirosolan-3-on | 6870-84-4 | C27H43NO2 |

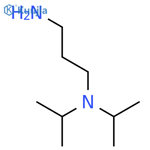

|

(22S,25S)-(5alpha)-spirosolan-3beta-ylamine | 76932-66-6 | C27H46N2O |

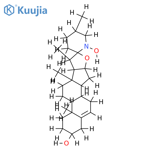

|

15alpha-Hydroxysoladulcidine | 16137-74-9 | C27H45NO3 |

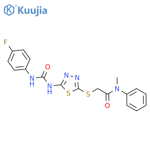

|

Alkaloid SN-d | 107484-56-0 | C27H41NO5 |

|

N-Hydroxysolasodine | 142182-57-8 | C27H43NO3 |

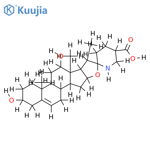

|

Spirosolane-3,23-diol, 23-acetate, (3β,5α,22α,23S,25R)- (9CI) | 152128-85-3 | C29H47NO4 |

Littérature connexe

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

5. Book reviews

Fournisseurs recommandés

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés